molecular formula C13H13N3O3 B2527160 Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034251-28-8

Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2527160
CAS No.: 2034251-28-8
M. Wt: 259.265
InChI Key: URVXQBIPCRWPEZ-UHFFFAOYSA-N
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Description

Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone: is a heterocyclic compound that features a furan ring, a pyrazine ring, and a pyrrolidine ring

Mechanism of Action

Target of Action

Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis , suggesting that this compound may also target similar biochemical pathways or cellular structures.

Biochemical Pathways

Similar compounds have been shown to have anti-tubercular activity , suggesting that this compound may affect similar pathways

Result of Action

Similar compounds have been shown to have anti-tubercular activity , suggesting that this compound may have similar effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can be achieved through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis method is efficient and simplifies the purification process by incorporating all starting substrates into the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of multicomponent reactions and catalyst-free synthesis can be scaled up for industrial applications. The use of readily available starting materials and the simplicity of the reaction conditions make this compound a viable candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furanones

    Reduction: Dihydropyrazines

    Substitution: Various substituted pyrrolidines

Scientific Research Applications

Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals due to its unique structural features.

    Materials Science: The compound’s heterocyclic rings make it a potential candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its ability to mimic natural substrates.

Comparison with Similar Compounds

  • Furan-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
  • Furan-3-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
  • Furan-3-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Uniqueness: Furan-3-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is unique due to the specific combination of its heterocyclic rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

furan-3-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-13(10-2-6-18-9-10)16-5-1-11(8-16)19-12-7-14-3-4-15-12/h2-4,6-7,9,11H,1,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVXQBIPCRWPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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